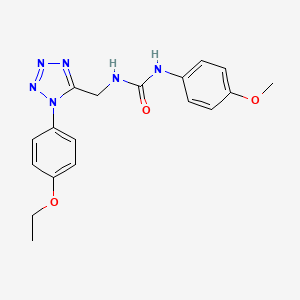

![molecular formula C21H19NO5S2 B2530549 N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1797964-03-4](/img/structure/B2530549.png)

N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide compounds is a common theme across the studies. For instance, the compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS) was synthesized and characterized using various spectroscopic techniques, including FTIR, FT-Raman NMR, and single crystal X-ray diffraction . Similarly, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was produced from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Another study synthesized a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide by reacting benzene sulfonyl chloride with 2-amino-4-chloroanisole, followed by stirring with different electrophiles . Additionally, novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds were synthesized for anti-tubercular activity, starting from aromatic ketone and aldehyde, followed by a series of condensation reactions .

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of these synthesized sulfonamides were calculated using Density Functional Theory (DFT) with a 6-31G(d,p) basis set and compared with experimental data . Single crystal X-ray diffraction provided insights into the crystalline structure of these compounds, revealing, for example, that 4MNBS crystallizes in the triclinic system . The stability of the molecules, indicated by hyperconjugative interactions and charge delocalization, was analyzed using natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

The studies primarily focused on the synthesis and characterization of the sulfonamide compounds rather than their reactivity in chemical reactions. However, the synthesized compounds were subjected to biological screening, which implies a form of chemical interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the sulfonamide compounds were extensively analyzed. The thermal stability was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . The electronic absorption spectra were recorded and calculated using various methods, including CIS, TD-DFT, and ZINDO, to understand the electronic properties . The first-order hyperpolarizability, a measure of the nonlinear optical (NLO) properties, and the energies of the frontier molecular orbitals (HOMO and LUMO) were calculated to assess the potential for charge transfer within the molecules . The molecular electrostatic potential was also computed to visualize the charge distribution .

科学的研究の応用

Enzyme Inhibition and Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide and its derivatives have been studied for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE). The compounds in this class demonstrated substantial inhibitory activity against yeast α-glucosidase and weak against AChE, with in silico molecular docking results aligning well with in vitro enzyme inhibition data (Abbasi et al., 2019). Furthermore, certain sulfonamide derivatives containing the 1,4-benzodioxin ring showcased potential as therapeutic agents due to their antibacterial properties and the ability to inhibit lipoxygenase, a key enzyme involved in the inflammatory process (Abbasi et al., 2017).

Antiproliferative Properties

Several novel sulfonamide derivatives, including those with a 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide structure, were synthesized and evaluated for their antiproliferative effects. These compounds were tested against various cancer cell lines, with some showing promising activity against specific kinases and displaying potential as therapeutic agents for treating cancer (Pawar et al., 2017).

Catalytic Applications

Compounds in the sulfonamide class have also been utilized as catalysts in various chemical reactions. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a catalyst for the synthesis of complex organic compounds, demonstrating the versatility and utility of sulfonamide derivatives in facilitating chemical transformations (Khazaei et al., 2016).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of new sulfonamide derivatives, specifically those with a 1,4-benzodioxane moiety, have been conducted to explore their potential as antibacterial agents. These compounds were tested against various bacterial strains and showed notable therapeutic potential, offering avenues for the development of new antibacterial drugs (Abbasi et al., 2016).

特性

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S2/c23-21(15-5-2-1-3-6-15)20-10-7-16(28-20)14-22-29(24,25)17-8-9-18-19(13-17)27-12-4-11-26-18/h1-3,5-10,13,22H,4,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUANOQGNRUSSKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride](/img/structure/B2530467.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)

![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)

amine](/img/structure/B2530481.png)

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)

![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)